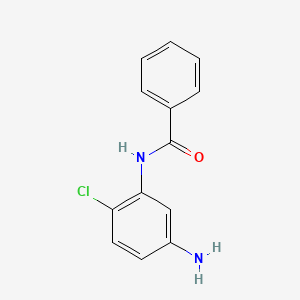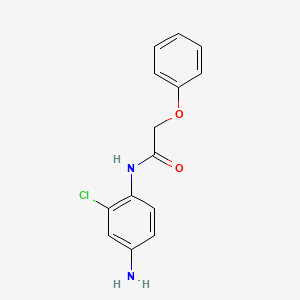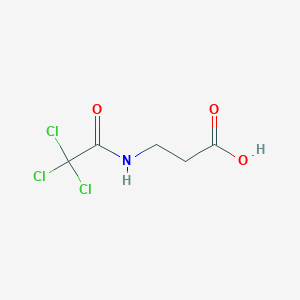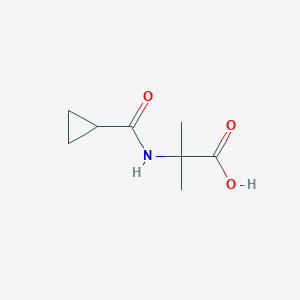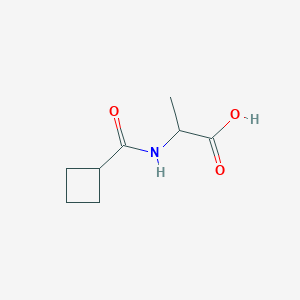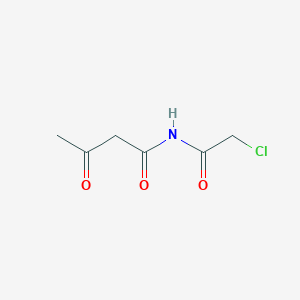
N-(2-chloroacetyl)-3-oxobutanamide
Vue d'ensemble
Description
N-(2-chloroacetyl)-3-oxobutanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group and a 3-oxobutanamide moiety
Mécanisme D'action
Target of Action
The primary target of N-(2-chloroacetyl)-3-oxobutanamide is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the N-terminal methionine from nascent proteins during protein synthesis .
Mode of Action
this compound interacts with its targets through a process known as thioether macrocyclization . This involves the formation of a cyclic structure with the compound and its target, which can lead to changes in the function or activity of the target protein .
Biochemical Pathways
It is known that the compound can influence the process of protein synthesis by interacting with methionine aminopeptidase 2 . This could potentially affect a wide range of cellular processes, as protein synthesis is a fundamental aspect of cell function.
Pharmacokinetics
It is known that the compound can be used in the formation of peptides, suggesting that it may be absorbed and distributed within the body
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential impact on protein synthesis. By interacting with Methionine aminopeptidase 2, the compound could influence the structure and function of a wide range of proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been shown to undergo efficient acetylation in a brine solution, suggesting that its reactivity and stability may be affected by the presence of salts and other solutes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-chloroacetyl)-3-oxobutanamide can be synthesized through the reaction of 3-oxobutanamide with chloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and reagents, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloroacetyl)-3-oxobutanamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form β-ketoamides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Condensation: Aldehydes and ketones are used as reactants, often in the presence of a catalyst, such as piperidine or pyridine.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 3-oxobutanamide and chloroacetic acid.
Condensation: β-ketoamides.
Applications De Recherche Scientifique
N-(2-chloroacetyl)-3-oxobutanamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetyl chloride: A related compound used in the synthesis of N-(2-chloroacetyl)-3-oxobutanamide.
3-oxobutanamide: The parent compound from which this compound is derived.
N-chloroacetyl anilines: Compounds with similar chloroacetyl groups but different amide moieties.
Uniqueness
This compound is unique due to its specific combination of a chloroacetyl group and a 3-oxobutanamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
N-(2-chloroacetyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO3/c1-4(9)2-5(10)8-6(11)3-7/h2-3H2,1H3,(H,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMKTWWKRRUSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377665 | |
| Record name | N-(2-chloroacetyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82437-53-4 | |
| Record name | N-(2-chloroacetyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)




